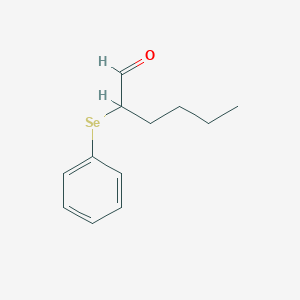
Hexanal, 2-(phenylseleno)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexanal, 2-(phenylseleno)- is a useful research compound. Its molecular formula is C12H16OSe and its molecular weight is 255.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Hexanal, 2-(phenylseleno)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hexanal, 2-(phenylseleno)- including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(phenylseleno)hexanal, and how can reaction conditions be optimized for yield?
- Methodological Answer : Synthesis involves introducing the phenylselenyl group to hexanal precursors via alkylation or selenylation. For analogous compounds (e.g., 1-(phenylseleno)hexan-2-one), protocols in use phenylselenyl reagents with lithium tert-butoxide as a base in anhydrous solvents (e.g., diethyl ether/hexane mixtures). Optimizing yield requires temperature control (0–5°C for exothermic steps), inert atmospheres to prevent oxidation, and chromatography (silica gel with Et2O/Hex eluents) for purification . Reaction time and stoichiometric ratios of selenium precursors (e.g., PhSeLi) should be calibrated via kinetic monitoring (e.g., TLC).
Q. Which analytical techniques are critical for confirming the structure and purity of 2-(phenylseleno)hexanal?
- Methodological Answer : Multi-nuclear NMR spectroscopy (¹H, ¹³C, ⁷⁷Se) identifies the aldehyde proton (δ 9.5–10.5 ppm) and selenium coupling patterns. GC-MS confirms molecular weight (e.g., m/z ≈ 214 for C12H14OSe), while High-Resolution Mass Spectrometry (HRMS) validates the molecular formula. IR spectroscopy detects the aldehyde C=O stretch (~1720 cm⁻¹). Purity is assessed via HPLC with UV detection (λ = 254 nm) or GC with flame ionization detection .
Q. What are the key stability considerations for storing 2-(phenylseleno)hexanal, and how do they impact experimental design?
- Methodological Answer : The compound is sensitive to light, oxygen, and moisture. Storage under argon at –20°C in amber vials with molecular sieves prevents degradation. Stability under standard conditions should be monitored via periodic NMR or GC checks. Degradation products (e.g., oxidized selenoxide) can interfere with reactivity studies, necessitating fresh synthesis for critical experiments .
Advanced Research Questions
Q. How does the phenylselenyl moiety in 2-(phenylseleno)hexanal influence its redox behavior in catalytic applications?
- Methodological Answer : The phenylselenyl group participates in redox cycles, forming selenoxide intermediates upon oxidation (e.g., with H2O2 or mCPBA). These intermediates undergo syn-elimination to generate α,β-unsaturated aldehydes, a reaction monitored via ¹H NMR (disappearance of Se–CH2 signals) or GC. Kinetic studies (e.g., hexanal quantification in ) reveal rate constants influenced by selenium’s electron-withdrawing effects. Computational DFT studies model transition states to predict regioselectivity .
Q. What methodologies address discrepancies in the biological activity data of 2-(phenylseleno)hexanal derivatives across studies?
- Methodological Answer : Contradictions arise from assay variability (e.g., cell lines, selenium bioavailability). Standardized protocols include:
- Transcriptomic profiling (RNA-seq) to identify gene expression changes (e.g., mitochondrial genes in ).
- Mitochondrial assays (JC-1 probe for membrane potential; ROS detection via DCFH-DA).
- Selenium-specific quantification (ICP-MS for cellular uptake). Dose-response curves and comparative studies with selenium-deficient media clarify mechanistic roles .
Q. How can computational modeling predict the reactivity of 2-(phenylseleno)hexanal in novel reaction environments?
- Methodological Answer : Density Functional Theory (DFT) calculates activation energies for selenium-centered reactions (e.g., oxidation, nucleophilic additions). Molecular docking simulations predict interactions with biological targets (e.g., antioxidant enzymes). Crystallographic phase annealing (SHELX-90 in ) resolves structural ambiguities in reaction intermediates. QSAR models correlate Hammett constants (σ) with reaction rates to design derivatives with tailored reactivity .
Q. Data Contradiction Analysis
Q. Why do studies report conflicting oxidative stability data for selenium-containing aldehydes like 2-(phenylseleno)hexanal?
- Methodological Answer : Discrepancies stem from:
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize selenoxide intermediates, altering oxidation pathways.
- Analytical thresholds : Hexanal quantification () varies with GC sensitivity (e.g., FID vs. MS detectors).
- Environmental factors : Light exposure during storage accelerates degradation. Harmonizing protocols (e.g., ISO 17025) and using internal standards (e.g., deuterated hexanal) improve reproducibility .
Properties
CAS No. |
78998-79-5 |
|---|---|
Molecular Formula |
C12H16OSe |
Molecular Weight |
255.23 g/mol |
IUPAC Name |
2-phenylselanylhexanal |
InChI |
InChI=1S/C12H16OSe/c1-2-3-7-12(10-13)14-11-8-5-4-6-9-11/h4-6,8-10,12H,2-3,7H2,1H3 |
InChI Key |
QZBFDGRBAOKHEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C=O)[Se]C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















